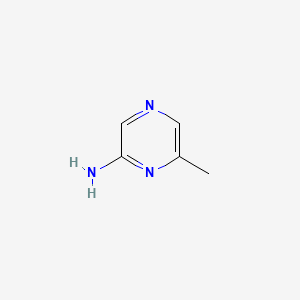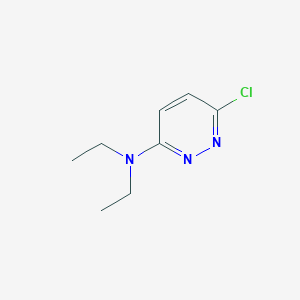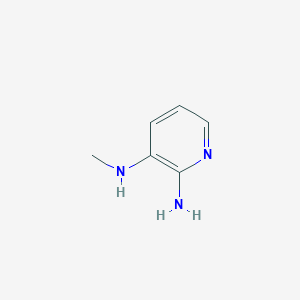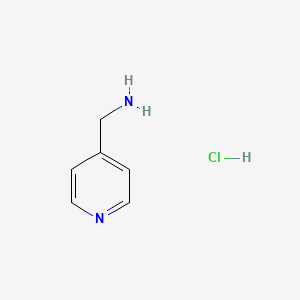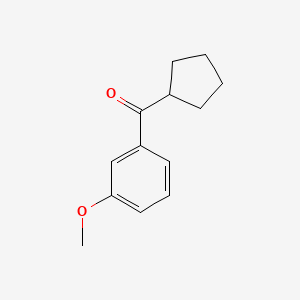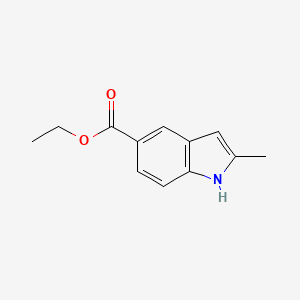
ethyl 2-methyl-1H-indole-5-carboxylate
説明
Ethyl 2-methyl-1H-indole-5-carboxylate, also known as EMIC, is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole derivatives, which are widely present in natural products, such as tryptophan, serotonin, and melatonin. The compound is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, reactant for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, reactant for preparation of indole-3-propionic acids as antiinflammatory and analgesic agents, reactant for Friedel-Crafts acylation with nitrobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of ethyl 2-methyl-1H-indole-5-carboxylate consists of a benzene ring fused to a pyrrole ring, which is a common structure in indole derivatives. The IUPAC name for this compound is ethyl 5-methyl-1H-indole-2-carboxylate and its molecular formula is C12H13NO2 .
Chemical Reactions Analysis
Ethyl 2-methyl-1H-indole-5-carboxylate is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, in the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, in the preparation of indole-3-propionic acids as antiinflammatory and analgesic agents, and in Friedel-Crafts acylation with nitrobenzoyl chloride .
Physical And Chemical Properties Analysis
Ethyl 2-methyl-1H-indole-5-carboxylate is a white or cream to pale brown powder . It is soluble in methanol and dichloromethane, but insoluble in water . The melting point of a similar compound, Methyl indole-5-carboxylate, is 126-128 °C .
科学的研究の応用
Indole Synthesis and Classification
Indole derivatives, including ethyl 2-methyl-1H-indole-5-carboxylate, are crucial in organic chemistry due to their presence in many natural products and pharmaceuticals. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, emphasizing the importance of these compounds in drug development and synthetic chemistry. This classification aids in the understanding of synthetic routes and the development of new methodologies for constructing indole nuclei, which is fundamental in creating compounds with potential biological activities (Taber & Tirunahari, 2011).
Role in Chemoprotection
Indole-3-carbinol (I3C) and its derivatives, which are structurally related to ethyl 2-methyl-1H-indole-5-carboxylate, have been studied for their chemoprotective properties, particularly in breast and prostate cancer. Although the focus here is not directly on ethyl 2-methyl-1H-indole-5-carboxylate, the investigation into I3C highlights the potential for indole derivatives in cancer prevention and therapy. Bradlow (2008) discusses how these compounds might serve more as precursors to biologically active molecules rather than being directly active themselves, illustrating the complexity and potential of indole chemistry in medicinal applications (Bradlow, 2008).
Material Science Applications
In material science, the modification of natural polymers like hyaluronan through esterification processes, similar in concept to the derivatization of indole compounds, has been explored for creating new biocompatible materials. Campoccia et al. (1998) explore the esterification of hyaluronan for medical applications, demonstrating the versatility of esterification in developing materials with varied biological properties. This parallels the interest in indole derivatives for synthesizing compounds with specific physical and chemical properties (Campoccia et al., 1998).
Environmental Impact and Biodegradation
The environmental fate and biodegradation of organic compounds, including those related to ethyl 2-methyl-1H-indole-5-carboxylate, are critical for assessing their impact. Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, providing insight into the microbial degradation pathways and environmental behaviors of organic ether compounds. This research is pertinent for understanding the environmental aspects of using and synthesizing indole derivatives (Thornton et al., 2020).
将来の方向性
Indole derivatives, including ethyl 2-methyl-1H-indole-5-carboxylate, have potential for further exploration in drug discovery due to their diverse pharmacological activities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . Future research could focus on the design of novel compounds with anti-tubercular activity, as indole scaffolds have shown promise in this area .
特性
IUPAC Name |
ethyl 2-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(7-9)6-8(2)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKMUHCEYGQEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-1H-indole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






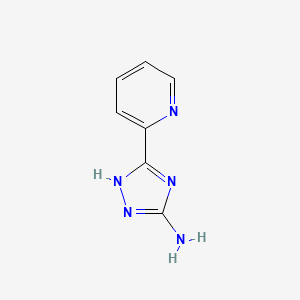
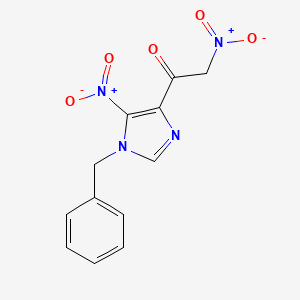
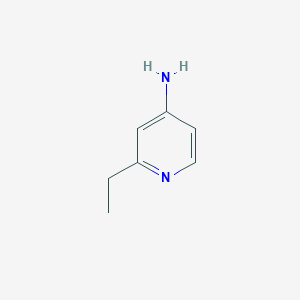
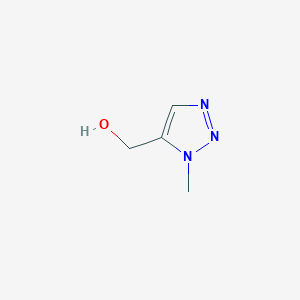
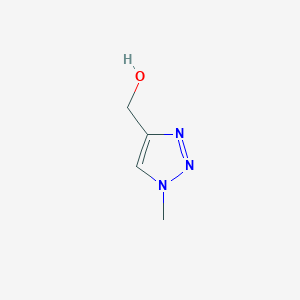
![Furo[3,2-c]pyridine](/img/structure/B1313802.png)
